1-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione
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Overview
Description
The compound “1-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione” is a derivative of a type II HBV CAM with a 6,7-dihydropyrazolo [1,5-a]pyrazine-5 (4H)-carboxamine (DPPC) skeleton . It was discovered by Roche INC .
Synthesis Analysis
The synthesis of this compound involves a series of steps. The compound GYH2-18, which shares the same DPPC skeleton, was designed, synthesized, and evaluated for its anti-HBV activity . The Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was studied in detail .Molecular Structure Analysis
The molecular structure of this compound is complex, with a cyclopropyl group attached to a dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl group, which is further attached to a pyrrolidine-2,5-dione group via an oxoethyl linker .Scientific Research Applications
- Researchers have identified this compound as a type II HBV capsid assembly modulator (CAM) with a 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamine (DPPC) skeleton .
- Using literature conditions, researchers obtained this compound with a 93% yield through a simple treatment .
Antiviral Activity Against Hepatitis B Virus (HBV) Capsid Assembly
Synthesis of 2-Cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one
Oxidation of Aromatic Substituted 6,7-Dihydropyrazolo[1,5-a]pyrimidines
Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in several brain functions . It is involved in the modulation of synaptic transmission and neuronal excitability in the CNS by binding to glutamate .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . Allosteric modulators bind to a site different from the active site of the receptor and change the receptor’s conformation, influencing its interaction with the primary ligand . As a NAM, this compound decreases the receptor’s response to glutamate .
Biochemical Pathways
The action of this compound affects the glutamatergic system in the CNS, which is one of the neurotransmitter systems that play a key role in several brain functions . By modulating mGluR2 activity, it can influence various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .
Pharmacokinetics
For instance, cyclic compounds often exhibit improved stability and bioavailability compared to their acyclic counterparts .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of mGluR2 activity. By acting as a NAM, it can decrease the excitatory effects of glutamate in the CNS, potentially alleviating symptoms associated with overactive glutamatergic signaling .
Action Environment
Environmental factors such as pH can influence the compound’s action, efficacy, and stability. For instance, the compound’s cyclic structure is formed by an intramolecular aza-Michael reaction of the vinyl sulfone warhead under basic conditions and at pH 7.4 in phosphate buffer . Therefore, changes in environmental pH could potentially impact the compound’s stability and, consequently, its efficacy .
properties
IUPAC Name |
1-[2-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-oxoethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c20-13-3-4-14(21)18(13)9-15(22)17-5-6-19-11(8-17)7-12(16-19)10-1-2-10/h7,10H,1-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBGVPQXMITAKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)CN4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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